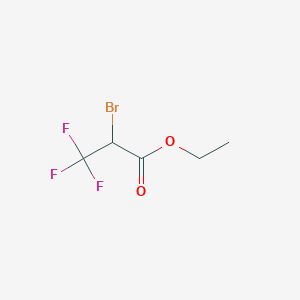

Ethyl 2-bromo-3,3,3-trifluoropropanoate

Beschreibung

BenchChem offers high-quality Ethyl 2-bromo-3,3,3-trifluoropropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-bromo-3,3,3-trifluoropropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-bromo-3,3,3-trifluoropropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrF3O2/c1-2-11-4(10)3(6)5(7,8)9/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBCOJMNNCGGCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solvation Dynamics and Applied Methodologies of Ethyl 2-bromo-3,3,3-trifluoropropanoate (ETBP) in Organic Synthesis

Executive Summary

Ethyl 2-bromo-3,3,3-trifluoropropanoate (ETBP, CAS: 108221-68-7) is a highly versatile, fluorinated building block extensively utilized in pharmaceutical synthesis and agrochemical development. As a liquid at standard temperature and pressure with a boiling point of approximately 153.3°C[1], its utility hinges on its unique amphiphilic-like solvation profile. This whitepaper provides an in-depth mechanistic analysis of ETBP’s solubility in organic solvents, elucidates the thermodynamic drivers behind its miscibility, and outlines a self-validating experimental protocol for its application in radical addition reactions.

Molecular Architecture and Solvation Thermodynamics

To understand the solubility profile of ETBP, one must analyze the causality driven by its molecular architecture. ETBP is characterized by three distinct functional domains that dictate its interactions with organic solvents:

-

The Trifluoromethyl (-CF₃) Terminus: Fluorine's high electronegativity and low polarizability create a strong local dipole while simultaneously imparting significant lipophilicity. This domain minimizes intermolecular cohesive forces (low surface tension), allowing ETBP to readily disperse in non-polar and weakly polar solvents via London dispersion forces.

-

The Ester Linkage (-COOCH₂CH₃): The carbonyl oxygen acts as a potent hydrogen-bond acceptor. This structural feature is the primary reason ETBP exhibits high solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMF).

-

The Alpha-Bromine (-Br): The large, polarizable electron cloud of the bromine atom enhances van der Waals interactions, further bridging the solubility gap between highly polar and strictly non-polar solvent environments.

Because of this tri-functional nature, ETBP does not suffer from the solubility bottlenecks typical of highly fluorinated solid intermediates. It behaves as a fully miscible liquid across a broad spectrum of dielectric constants.

Quantitative Solubility and Miscibility Matrix

The following table summarizes the solvation behavior of ETBP across various organic solvents, categorized by their dielectric constants (ε). This data informs solvent selection based on the intended synthetic pathway.

| Solvent | Dielectric Constant (ε) | Solvation State | Mechanistic Role & Application Notes |

| Hexane | 1.9 | Miscible | Non-Polar: Ideal for liquid-liquid extractions and purification phases. The -CF₃ group ensures complete miscibility. |

| Benzene / Toluene | 2.3 / 2.4 | Miscible | Weakly Polar: Excellent for cross-coupling reactions. Stabilizes the radical intermediates without participating in unwanted side reactions. |

| Diethyl Ether | 4.3 | Miscible | Weakly Polar: The standard solvent for low-temperature radical additions. Minimizes solvolysis and provides a highly inert environment[2]. |

| Acetone | 20.7 | Miscible | Polar Aprotic: Facilitates SnCl₄-promoted cross-coupling by stabilizing polar transition states and intermediate complexes. |

| Ethanol | 24.5 | Miscible (Reactive) | Polar Protic: Supports Na₂S₂O₄-initiated radical additions[2]. Caution: Requires strictly anhydrous conditions to prevent ester hydrolysis or transesterification. |

Experimental Workflow: Radical Addition Protocol

A primary application of ETBP is its use as a precursor for generating fluorinated radicals. The following self-validating protocol details the synthesis of diethyl 3-bromo-3,3-difluoropropyl acetal derivatives via the radical addition of ETBP to ethyl vinyl ether, adapted from established cross-coupling methodologies[2].

Causality-Driven Methodology

-

Solvent Choice: Anhydrous ethanol is selected because it effectively solvates the inorganic initiator (sodium dithionite) while remaining fully miscible with the organic ETBP reactant.

-

Degassing: Oxygen is a potent radical scavenger. Sparging the solvent with an inert gas is non-negotiable to ensure the propagation of the fluorinated radical.

-

Buffering: Sodium bicarbonate is added to prevent the acid-catalyzed degradation of the enol ether reactant.

Step-by-Step Protocol

-

Solvent Preparation: Transfer 50 mL of strictly anhydrous ethanol into a flame-dried Schlenk flask. Degas the solvent by sparging with Argon for 30 minutes.

-

Reagent Solvation: Inject 10.0 mmol of ETBP into the degassed ethanol under continuous stirring (400 rpm).

-

Validation Check 1: The mixture must form an optically clear, homogenous solution instantly. Any turbidity indicates moisture contamination or compromised solvent integrity.

-

-

Reactant Introduction: Add 12.0 mmol of ethyl vinyl ether to the reaction vessel via a gas-tight syringe.

-

Radical Initiation: Slowly introduce a solid mixture of 2.0 mmol sodium dithionite (Na₂S₂O₄) and 2.0 mmol sodium bicarbonate (NaHCO₃).

-

Propagation & Monitoring: Stir the reaction at room temperature for 4 hours.

-

Validation Check 2: Extract a 50 µL aliquot, dilute in diethyl ether, and analyze via GC-MS. The reaction is complete when the ETBP peak is fully consumed, confirming the self-validating nature of the workflow.

-

-

Quenching & Extraction: Quench the reaction by adding 20 mL of deoxygenated, deionized water. Extract the aqueous layer with diethyl ether (3 x 20 mL). The lipophilic fluorinated product will partition exclusively into the upper ether layer.

-

Isolation: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Workflow Visualization

Experimental workflow for the Na₂S₂O₄-initiated radical addition of ETBP to ethyl vinyl ether.

Stability, Safety, and Storage Considerations

While ETBP is stable under normal handling conditions, its chemical structure demands specific storage protocols to maintain synthetic integrity. According to the 3, the compound is highly moisture-sensitive[3].

-

Hydrolysis Risk: Exposure to atmospheric moisture can lead to the slow hydrolysis of the ethyl ester, yielding the corresponding carboxylic acid and ethanol, which alters the solubility profile and ruins stoichiometric precision.

-

Thermal Hazards: In the event of a fire or extreme thermal stress, ETBP decomposes to generate highly toxic and corrosive byproducts, including hydrogen fluoride (HF) and hydrogen bromide (HBr)[3].

-

Storage Protocol: ETBP must be stored in a cool, dry, well-ventilated area, strictly under an inert atmosphere (Argon or Nitrogen), and kept away from strong oxidizing agents[3].

References

-

Title : e-EROS Encyclopedia of Reagents for Organic Synthesis Source : researchgate.net URL :[Link]

-

Title : Diethyl 3-Bromo-3,3-difluoropropyl Acetal: Preparation and SnCl4-Promoted Cross-Coupling Reaction Source : researchgate.net URL :[Link]

Sources

Strategic Sourcing and Synthetic Applications of Ethyl 2-bromo-3,3,3-trifluoropropanoate (CAS: 108221-68-7)

Executive Summary

In modern drug development and agrochemical design, the strategic incorporation of fluorine atoms is a proven methodology for enhancing metabolic stability, lipophilicity, and target binding affinity. As a Senior Application Scientist, I approach the selection of fluorinated building blocks not merely as a procurement exercise, but as a critical decision that dictates the pharmacokinetic viability of the final candidate. Ethyl 2-bromo-3,3,3-trifluoropropanoate (CAS: 108221-68-7) is a highly versatile, bifunctional reagent[1]. It features both a strongly electron-withdrawing trifluoromethyl (-CF3) group and an alpha-bromo ester functionality, making it an ideal electrophile for cross-coupling, alkylation, and cycloaddition reactions[2].

This whitepaper provides an in-depth technical analysis of the compound’s supply chain economics, mechanistic utility, and field-proven, self-validating synthetic protocols.

Supply Chain Economics & Sourcing Matrix

The commercial availability of ethyl 2-bromo-3,3,3-trifluoropropanoate varies significantly in terms of purity, lead time, and pricing. For late-stage pharmaceutical intermediates, a purity of ≥97% is mandatory to prevent the accumulation of defluorinated or debrominated side products, which can poison transition-metal catalysts in downstream cross-coupling steps.

The following table summarizes the current market landscape for research-scale quantities:

| Supplier | Purity | Quantity | Price (USD/GBP) | Stock / Lead Time |

| SynQuest Laboratories | 97% | 1 g | $95.00 | In Stock[3] |

| SynQuest Laboratories | 97% | 5 g | $375.00 | In Stock[3] |

| A2B Chem | 95% | 250 mg | $80.00 | In Stock[4] |

| A2B Chem | 95% | 1 g | $259.00 | In Stock[4] |

| Apollo Scientific | 97% | 1 g | £159.00 (~$200) | 1-2 Weeks[5] |

| Apollo Scientific | 97% | 5 g | £508.00 (~$640) | 1-2 Weeks[5] |

Note: The compound is classified as a skin, eye, and respiratory irritant (GHS07) and must be handled under strict engineering controls (fume hood)[1].

Mechanistic Causality & Self-Validating Synthetic Workflows

While commercial sourcing is viable for discovery phases, process chemists often need to synthesize this building block in-house to control specific impurity profiles. The most robust methodology involves the radical addition of dibromodifluoromethane (CF2Br2) to ethyl vinyl ether, followed by oxidation[6].

Experimental Protocol: Synthesis of Ethyl 2-bromo-3,3,3-trifluoropropanoate

Step 1: Radical Initiation & Addition

-

Action: Combine ethyl vinyl ether (1.0 eq) and CF2Br2 (1.2 eq) in an ethanol/water biphasic solvent system at 0°C. Slowly add sodium dithionite (Na2S2O4, 0.5 eq) portion-wise.

-

Mechanistic Causality: The biphasic system is critical. It allows the water-soluble Na2S2O4 to slowly partition into the organic phase, providing a controlled, sustained release of the CF2Br• radical. Na2S2O4 is selected over traditional thermal initiators (like AIBN) because it operates efficiently at low temperatures, preserving the volatile ethyl vinyl ether (boiling point 33°C) and suppressing undesired homopolymerization[6].

Step 2: In-Process Control (IPC) & Self-Validation

-

Action: Extract a 50 µL aliquot of the organic layer after 4 hours. Analyze via GC-MS.

-

System Validation: The protocol is self-validating if the Total Ion Chromatogram (TIC) shows the complete disappearance of the CF2Br2 peak and the emergence of the diethyl 3-bromo-3,3-difluoropropyl acetal intermediate. If unreacted CF2Br2 remains, the radical initiation was quenched prematurely, dictating the addition of a supplementary 0.1 eq of Na2S2O4.

Step 3: Oxidation to the Target Ester

-

Action: Isolate the acetal intermediate and treat it with a strong oxidant (e.g., Jones reagent) under acidic conditions.

-

Mechanistic Causality: The acidic environment catalyzes the hydrolysis of the acetal to the corresponding aldehyde, which is immediately oxidized to the carboxylic acid, followed by esterification in the presence of ethanol to yield the final ethyl 2-bromo-3,3,3-trifluoropropanoate[6].

Workflow Visualization

Fig 1. Synthetic workflow for ethyl 2-bromo-3,3,3-trifluoropropanoate via radical addition.

Downstream Application: Bioactive Pyrazole Scaffolds

Once synthesized or procured, ethyl 2-bromo-3,3,3-trifluoropropanoate serves as a premium precursor for complex heterocyclic synthesis. A prominent application is the generation of CF3-substituted pyrazoles[2].

Protocol: 1,3-Dipolar Cycloaddition

-

Action: React ethyl 2-bromo-3,3,3-trifluoropropanoate with a diazo compound in the presence of a mild organic base (e.g., triethylamine) in dichloromethane.

-

Mechanistic Causality: The base facilitates the elimination of HBr, generating an electron-deficient trifluoromethylated alkene in situ. This dipolarophile rapidly undergoes a 1,3-dipolar cycloaddition with the diazo compound.

-

Self-Validation: The reaction progress is monitored by 19F-NMR. The starting material exhibits a distinct CF3 singlet. Upon cycloaddition and subsequent sigmatropic rearrangement to the aromatic pyrazole, the fluorine signal shifts upfield due to the altered electronic environment of the newly formed heteroaromatic ring. A single, clean peak in the product spectrum validates the regioselectivity of the cycloaddition.

Application Visualization

Fig 2. Downstream application of the fluorinated building block in pyrazole synthesis.

References

-

Molines, H., & Wakselman, C. (1987). A convenient synthesis of ethyl 3,3,3-trifluoropropanoate and its 2-bromo derivative. Journal of Fluorine Chemistry. Retrieved from [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. 352-23-8 | Ethyl 3,3,3-trifluoropropanoate [fluoromart.com]

- 3. CAS 108221-68-7 | 2123-B-10 | MDL MFCD18641866 | Ethyl 2-bromo-3,3,3-trifluoropropanoate | SynQuest Laboratories [synquestlabs.com]

- 4. a2bchem.com [a2bchem.com]

- 5. 108221-68-7 Cas No. | Ethyl 2-bromo-3,3,3-trifluoropropanoate | Apollo [store.apolloscientific.co.uk]

- 6. researchgate.net [researchgate.net]

Technical Guide: Ethyl 2-bromo-3,3,3-trifluoropropanoate

Topic: Synonyms for ethyl 2-bromo-3,3,3-trifluoropropanoate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Utilization of a Fluorinated Building Block in Medicinal Chemistry

Executive Summary

Ethyl 2-bromo-3,3,3-trifluoropropanoate (CAS: 108221-68-7) is a specialized fluorinated building block primarily utilized to introduce the trifluoromethyl (

This guide provides a comprehensive technical analysis of the compound, moving beyond simple nomenclature to cover physicochemical properties, mechanistic utility, and validated experimental protocols.

Nomenclature & Identification

While "Ethyl 2-bromo-3,3,3-trifluoropropanoate" is the IUPAC-preferred designation, the compound is frequently referenced by several synonyms in commercial and academic literature. Accurate identification is critical to avoid confusion with its non-fluorinated or perfluorinated analogs.

Synonyms and Identifiers

| Category | Identifier / Synonym |

| IUPAC Name | Ethyl 2-bromo-3,3,3-trifluoropropanoate |

| Common Synonyms | Ethyl 2-bromo-3,3,3-trifluoropropionate2-Bromo-3,3,3-trifluoropropionic acid ethyl ester |

| CAS Number | 108221-68-7 |

| MDL Number | MFCD18641866 |

| Molecular Formula | |

| SMILES | CCOC(=O)C(Br)C(F)(F)F |

| InChI Key | UXBCOJMNNCGGCY-UHFFFAOYSA-N |

Critical Note on Nomenclature: Researchers must distinguish this compound from Ethyl 2-bromo-2,3,3,3-tetrafluoropropanoate (CAS 10186-73-9), where the alpha-proton is replaced by a fluorine atom, significantly altering reactivity (preventing standard elimination pathways).

Physicochemical Profile

Understanding the physical state and stability of this reagent is prerequisite for successful synthesis.

| Property | Value / Description | Note |

| Physical State | Liquid | Colorless to pale yellow. |

| Molecular Weight | 235.00 g/mol | High density due to Br/F content. |

| Boiling Point | ~150–160 °C (est.) | Often distilled under reduced pressure. |

| Solubility | Soluble in organic solvents | THF, Et₂O, DCM. Reacts with water.[2][3] |

| Stability | Moisture Sensitive | Hydrolyzes to the acid/HBr; store under Argon/Nitrogen. |

Synthetic Utility: The Reformatsky Reaction

The primary application of ethyl 2-bromo-3,3,3-trifluoropropanoate is as a nucleophile in the Reformatsky reaction. Unlike lithium enolates, the zinc enolate formed from this compound is less basic and tolerates a wider range of functional groups (e.g., esters, nitriles).

Mechanistic Insight

The presence of the

Diagram 1: Mechanism of

-Modified Reformatsky Reaction

Figure 1: Mechanistic pathway for the Reformatsky reaction involving ethyl 2-bromo-3,3,3-trifluoropropanoate. Note the critical oxidative insertion step.[4]

Experimental Protocol: Zinc-Mediated Coupling

Objective: Synthesis of ethyl 3-hydroxy-2-(trifluoromethyl)-3-phenylpropanoate via reaction with benzaldehyde.

Reagents & Equipment[5][6][7]

-

Substrate: Ethyl 2-bromo-3,3,3-trifluoropropanoate (1.0 equiv).

-

Electrophile: Benzaldehyde (1.1 equiv).

-

Metal: Zinc dust (1.5 - 2.0 equiv).

-

Activator: Trimethylsilyl chloride (TMSCl) or 1,2-Dibromoethane (5 mol%).

-

Solvent: Anhydrous THF (freshly distilled or from solvent system).

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology

-

Zinc Activation (Critical):

-

Place zinc dust in a flame-dried 3-neck flask under inert atmosphere.

-

Expert Tip: If using older zinc, wash sequentially with 1M HCl, water, acetone, and ether, then dry under high vacuum.

-

Add a minimal amount of dry THF to cover the zinc.

-

Add 5 mol% TMSCl and stir vigorously at room temperature for 15 minutes. This removes the oxide layer, exposing reactive Zn(0) sites.

-

-

Initiation:

-

Heat the THF/Zn mixture to a gentle reflux (

). -

Add approximately 10% of the ethyl 2-bromo-3,3,3-trifluoropropanoate.

-

Observation: Look for a slight exotherm or turbidity change, indicating the formation of the organozinc species. If no reaction occurs after 10 minutes, add a crystal of iodine.

-

-

Addition:

-

Once initiated, add a solution of the remaining bromoester and the aldehyde in THF dropwise over 30–45 minutes.

-

Maintain gentle reflux throughout the addition to prevent accumulation of unreacted reagents (safety precaution).

-

-

Completion & Workup:

-

Stir at reflux for an additional 2–4 hours. Monitor by TLC or GC-MS.

-

Cool to

and quench carefully with saturated aqueous -

Extract with diethyl ether (

). Wash combined organics with brine, dry over

-

-

Purification:

-

Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

-

Note: The product will likely exist as a mixture of diastereomers (syn/anti).

-

Diagram 2: Experimental Workflow

Figure 2: Operational workflow for the synthesis of trifluoromethylated beta-hydroxy esters.

Handling & Safety Profile

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Storage: Store in a tightly closed container at

. The compound is moisture-sensitive; prolonged exposure to humid air will hydrolyze the ester and liberate HBr/HF. -

Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizing agents or strong bases.

References

-

SynQuest Laboratories. (2016). Safety Data Sheet: Ethyl 2-bromo-3,3,3-trifluoropropanoate. Retrieved from

-

Molines, H., & Wakselman, C. (1987). A convenient synthesis of ethyl 3,3,3-trifluoropropanoate and its 2-bromo derivative.[6] Journal of Fluorine Chemistry, 37(2), 183-189.[6] Retrieved from

- Reformatsky, S. (1887). Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen. Berichte der deutschen chemischen Gesellschaft, 20(1), 1210-1213.

-

Guo, P., et al. (2022).[7][8] Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.[7][8][9] Organic Letters, 24(11), 2145–2148. (Context on related radical chemistry). Retrieved from

-

Apollo Scientific. (n.d.). Product Data: Ethyl 2-bromo-3,3,3-trifluoropropanoate.[1][10] Retrieved from [1]

Sources

- 1. 108221-68-7 Cas No. | Ethyl 2-bromo-3,3,3-trifluoropropanoate | Apollo [store.apolloscientific.co.uk]

- 2. fishersci.com [fishersci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 5. synquestlabs.com [synquestlabs.com]

- 6. scilit.com [scilit.com]

- 7. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]

- 8. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]

- 9. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ethyl 2-bromo-3,3,3-trifluoropropanoate | 108221-68-7 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Reaction of Ethyl 2-bromo-3,3,3-trifluoropropanoate with Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of trifluoromethyl groups into organic molecules is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, lipophilicity, and binding affinity. This document provides a detailed guide to the reaction of ethyl 2-bromo-3,3,3-trifluoropropanoate with aldehydes, a key transformation for the synthesis of trifluoromethylated β-hydroxy esters. These products are versatile intermediates in the development of novel therapeutics and agrochemicals. This application note will delve into the mechanistic underpinnings of this reaction, primarily through the lens of the Reformatsky and Barbier-type reactions, and provide detailed experimental protocols to guide researchers in successfully carrying out this transformation.

Introduction: The Significance of Trifluoromethylated Synthons

The trifluoromethyl (CF₃) group has become a privileged motif in drug discovery. Its unique electronic properties and steric profile can dramatically influence the pharmacokinetic and pharmacodynamic properties of a molecule. Ethyl 2-bromo-3,3,3-trifluoropropanoate is a valuable building block that allows for the direct introduction of a trifluoromethylated ethyl ester moiety. Its reaction with aldehydes provides access to a wide array of chiral, trifluoromethyl-containing alcohols, which are precursors to a multitude of more complex molecular architectures.

The reaction of α-halo esters with carbonyl compounds is a classic C-C bond-forming reaction, with the Reformatsky and Barbier reactions being the most prominent examples.[1][2] These reactions typically employ a metal, such as zinc, to generate an organometallic intermediate that subsequently adds to the carbonyl group of an aldehyde or ketone.[3][4]

Mechanistic Insights: The Reformatsky and Barbier Pathways

The reaction of ethyl 2-bromo-3,3,3-trifluoropropanoate with aldehydes can proceed through two closely related mechanistic pathways: the Reformatsky reaction and the Barbier reaction. The key distinction lies in the timing of the formation of the organometallic reagent.

The Reformatsky Reaction: In the classic Reformatsky reaction, the α-halo ester reacts with a metal, typically zinc, to form a distinct organozinc reagent, often referred to as a Reformatsky enolate.[2] This pre-formed reagent is then added to the aldehyde in a separate step. The reaction proceeds via an oxidative addition of the metal into the carbon-bromine bond.

The Barbier Reaction: The Barbier reaction is a one-pot process where the alkyl halide, the carbonyl compound, and the metal are all present in the reaction mixture from the start.[1][5] The organometallic species is generated in situ and reacts immediately with the aldehyde. This approach is often experimentally simpler. For the reaction of ethyl 2-bromo-3,3,3-trifluoropropanoate, a Barbier-type protocol is generally favored for its convenience.

Diagram of the Barbier-Type Reaction Mechanism

Caption: Barbier-type reaction workflow.

Experimental Protocols

The following protocols provide a general framework for the reaction of ethyl 2-bromo-3,3,3-trifluoropropanoate with aldehydes. Optimization of reaction conditions, particularly temperature and reaction time, may be necessary for specific substrates.

Protocol 1: Zinc-Mediated Barbier-Type Reaction

This protocol is a standard and cost-effective method for the reaction.

Materials:

-

Ethyl 2-bromo-3,3,3-trifluoropropanoate

-

Aldehyde

-

Zinc dust (activated)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Zinc Activation: In a flame-dried round-bottom flask under an inert atmosphere, add zinc dust (2.0-3.0 equivalents relative to the bromoester). Add a small crystal of iodine and gently heat with a heat gun until the purple vapor of iodine subsides. This process activates the zinc surface. Allow the flask to cool to room temperature.

-

Reaction Setup: To the activated zinc, add anhydrous THF or diethyl ether.

-

Reagent Addition: In a separate flask, prepare a solution of the aldehyde (1.0 equivalent) and ethyl 2-bromo-3,3,3-trifluoropropanoate (1.2-1.5 equivalents) in anhydrous THF or diethyl ether.

-

Initiation: Add a small portion (approx. 10%) of the aldehyde/bromoester solution to the zinc suspension and stir vigorously. The reaction can be initiated by gentle heating or sonication if it does not start spontaneously. An exothermic reaction is often observed.

-

Reaction Progression: Once the reaction has initiated, add the remainder of the aldehyde/bromoester solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography.

Diagram of the Experimental Workflow

Caption: General experimental workflow.

Protocol 2: Indium-Mediated Barbier-Type Reaction

Indium is a milder and often more efficient metal for this transformation, especially for sensitive substrates.[6]

Materials:

-

Same as Protocol 1, with Indium powder or foil replacing Zinc dust.

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, combine indium powder or foil (1.5 equivalents), the aldehyde (1.0 equivalent), and ethyl 2-bromo-3,3,3-trifluoropropanoate (1.2 equivalents) in anhydrous THF.

-

Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C. The reaction is typically monitored by TLC or GC-MS for the disappearance of the aldehyde.

-

Workup, Extraction, Washing, Drying, and Purification: Follow steps 6-10 from Protocol 1.

Data Presentation: Expected Outcomes

The yields of the reaction are highly dependent on the nature of the aldehyde substrate. Aromatic aldehydes generally give good to excellent yields, while aliphatic aldehydes can be more variable.

| Aldehyde Type | Metal | Typical Yield Range | Notes |

| Aromatic (electron-neutral) | Zn | 70-90% | Generally clean reactions. |

| Aromatic (electron-donating) | Zn | 75-95% | Often proceeds smoothly. |

| Aromatic (electron-withdrawing) | Zn | 60-85% | May require longer reaction times. |

| Aliphatic (unhindered) | In | 65-85% | Indium often gives better results than zinc. |

| Aliphatic (hindered) | In | 40-70% | Steric hindrance can lower yields. |

| α,β-Unsaturated | Zn/In | 50-80% | 1,2-addition is the major pathway. |

Troubleshooting and Considerations

-

Low Yields: Ensure the zinc is properly activated and that all reagents and solvents are anhydrous. Consider using a more reactive metal like indium.

-

No Reaction: The reaction may require initiation. Gentle heating, a few drops of a pre-formed organometallic reagent, or sonication can be effective.

-

Side Reactions: The formation of byproducts from the self-condensation of the bromoester can occur, especially at higher temperatures. Maintaining a controlled addition rate is crucial.

Conclusion

The reaction of ethyl 2-bromo-3,3,3-trifluoropropanoate with aldehydes is a robust and versatile method for the synthesis of trifluoromethylated β-hydroxy esters. By understanding the underlying Reformatsky and Barbier-type mechanisms and carefully controlling the reaction conditions, researchers can efficiently access these valuable building blocks for the development of new pharmaceuticals and agrochemicals. The choice of metal, either zinc or indium, can be tailored to the specific substrate to maximize yields and minimize side reactions.

References

-

Guo, P., Tao, M., Xu, W. W., Wang, A. J., Li, W., Yao, Q., Tong, J., & He, C. Y. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(11), 2145–2148. [Link]

-

Guo, P., Tao, M., Xu, W. W., Wang, A. J., Li, W., Yao, Q., Tong, J., & He, C. Y. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. PubMed, 35274952. [Link]

-

Guo, P., Tao, M., Xu, W. W., Wang, A. J., Li, W., Yao, Q., Tong, J., & He, C. Y. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2‑Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters - ACS Figshare. [Link]

-

Barbier Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

-

Reformatsky Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

-

Molines, H., & Wakselman, C. (1987). A convenient synthesis of ethyl 3,3,3,-trifluoropropanoate and its 2-bromo derivative. Journal of Fluorine Chemistry, 37(2), 183-189. [Link]

-

Li, Z., et al. (2022). α-Trifluoromethyl Carbanion-catalyzed Intermolecular Stetter Reaction of Aromatic Aldehydes with 2-Bromo-3,3,3-trifluoropropene: Synthesis of β-Alkoxyl-β-trifluoromethylated Ketones. Organic Letters, 24(1), 33-37. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (1997). From Carboxylic Acids to the Trifluoromethyl Group Using BrF3. Chemical Reviews, 97(3), 757-786. [Link]

-

Jiang, J. L., & Wu, Y. L. (1995). Zinc-promoted Barbier-type reaction of 2-bromo-3,3,3-trifluoropropene with aldehydes. Journal of the Chemical Society, Chemical Communications, (7), 755-756. [Link]

-

Blomberg, C. (1993). The Mechanism of the Barbier Reaction. In The Barbier Reaction and Related One-Step Processes (pp. 1-13). Springer. [Link]

-

Bang, K., Lee, K., Park, Y. K., & Lee, P. H. (2002). Sonochemical Reformatsky Reaction Using Indium. Bulletin of the Korean Chemical Society, 23(9), 1272-1274. [Link]

-

Yamazaki, T., et al. (2013). Oxidative 3,3,3-trifluoropropylation of arylaldehydes. Beilstein Journal of Organic Chemistry, 9, 2438-2443. [Link]

-

Barbier reaction. (2023, November 29). In Wikipedia. [Link]

-

Reformatsky reaction. (2023, October 23). In Wikipedia. [Link]

-

Coffinier, D., & Poisson, J. F. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 273-294. [Link]

Sources

- 1. Barbier reaction - Wikipedia [en.wikipedia.org]

- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 3. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Barbier Reaction (Chapter 7) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. scispace.com [scispace.com]

Application Note: Radical Addition Protocols Involving Ethyl 2-Bromo-3,3,3-Trifluoropropanoate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Strategic Importance in Drug Development

The incorporation of fluorine into organic scaffolds is a cornerstone strategy in medicinal chemistry to modulate lipophilicity, enhance metabolic stability, and improve binding affinity. Specifically, the 1-(ethoxycarbonyl)-2,2,2-trifluoroethyl group provides a bifunctional handle: the trifluoromethyl (-CF3) group imparts profound stereoelectronic effects, while the ester moiety allows for downstream peptidomimetic coupling or functionalization.

Ethyl 2-bromo-3,3,3-trifluoropropanoate serves as a premier reagent for this transformation. Historically, this reagent is synthesized via the radical addition of halofluorocarbons (like CF₂BrCl or CF₂Br₂) to ethyl vinyl ether, followed by oxidation of the resulting acetals [1]. In modern synthetic workflows, the controlled homolytic cleavage of its C–Br bond generates a highly reactive carbon-centered radical, enabling direct functionalization of unactivated alkenes via Atom Transfer Radical Addition (ATRA).

Mechanistic Paradigm: The Electrophilic Radical

To master the application of ethyl 2-bromo-3,3,3-trifluoropropanoate, one must understand the stereoelectronic nature of the intermediate it forms. Upon C–Br bond cleavage, the resulting radical—CF₃CH(•)CO₂Et —is flanked by two strongly electron-withdrawing groups.

Causality of Substrate Scope: Because this radical is highly electron-deficient, it is profoundly electrophilic. According to the principles of polarity matching in radical chemistry, it exhibits exceptionally fast addition rates to electron-rich or neutral terminal alkenes (e.g., enol ethers, aliphatic alkenes, and styrenes). Conversely, it reacts sluggishly with electron-deficient alkenes (like acrylates) unless specialized polarity-reversal catalysis is employed [2].

Visible-Light Photoredox ATRA Cycle

Under visible-light irradiation, photocatalysts such as fac-Ir(ppy)₃ undergo Metal-to-Ligand Charge Transfer (MLCT). The long-lived triplet excited state reduces the C–Br bond via Single Electron Transfer (SET), initiating the radical chain.

Photoredox catalytic cycle for ATRA of ethyl 2-bromo-3,3,3-trifluoropropanoate to alkenes.

Quantitative Benchmarking of Catalytic Systems

Selecting the appropriate catalytic system depends on scale, budget, and functional group tolerance. The table below summarizes the empirical data for the most reliable methodologies.

| Catalytic System | Catalyst / Reagent Loading | Activation Source | Typical Yield | Reaction Time | Key Advantage |

| Photoredox (Ir) | 1–2 mol% fac-Ir(ppy)₃ | 450 nm Blue LED, RT | 75–95% | 12–24 h | Mildest conditions; broadest functional group tolerance. |

| Photoredox (Ru) | 2–5 mol% Ru(bpy)₃Cl₂ | 450 nm Blue LED, RT | 70–90% | 16–24 h | Cost-effective alternative to Iridium catalysts. |

| Copper ATRA | 10 mol% CuCl / TMEDA | Thermal (80 °C) | 60–85% | 12–18 h | Highly scalable; requires no specialized photochemistry setup. |

| Reductive | 1.5 equiv Na₂S₂O₄ | Thermal (40 °C) | 50–75% | 24 h | Transition-metal-free; ideal for late-stage API functionalization. |

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include specific physical and analytical checkpoints to ensure the reaction is proceeding correctly, mitigating the risk of late-stage failure.

Protocol A: Visible-Light Photoredox ATRA to Terminal Alkenes

This protocol utilizes photoredox catalysis to achieve mild, room-temperature functionalization [3].

Materials Required:

-

Ethyl 2-bromo-3,3,3-trifluoropropanoate (1.5 equiv, 1.5 mmol)

-

Terminal Alkene (1.0 equiv, 1.0 mmol)

-

fac-Ir(ppy)₃ (0.01 equiv, 0.01 mmol)

-

Anhydrous, degassed DMF (10 mL, 0.1 M)

Step-by-Step Methodology:

-

Reaction Assembly: In a flame-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the fac-Ir(ppy)₃ catalyst and the terminal alkene (if solid).

-

Solvent Addition: Add 10 mL of anhydrous DMF.

-

Causality: Polar aprotic solvents like DMF are essential here to stabilize the Single Electron Transfer (SET) transition states and the resulting ionic species (Ir(IV) and Br⁻).

-

-

Reagent Addition: Inject ethyl 2-bromo-3,3,3-trifluoropropanoate via a micro-syringe.

-

Rigorous Degassing (Critical Step): Perform three consecutive Freeze-Pump-Thaw cycles.

-

Causality: Oxygen is a triplet diradical (³O₂). If present, it will rapidly quench the long-lived excited state of *Ir(ppy)₃ via energy transfer. Furthermore, O₂ will intercept the highly reactive CF₃CH(•)CO₂Et radical, diverting the pathway toward undesired peroxides.

-

-

Irradiation: Backfill the tube with Argon and place it in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 16 hours.

-

Causality: The 450 nm wavelength precisely overlaps with the MLCT absorption band of the fac-Ir(ppy)₃ catalyst, ensuring efficient excitation without causing background UV-mediated degradation of the organic substrates.

-

Self-Validation Checkpoints:

-

Visual Cue: The initial solution should be a clear, bright yellow. Upon irradiation and active redox cycling, the solution will transition to a darker orange/brown hue, confirming the steady-state generation of Ir(IV) species.

-

Analytical Cue (¹⁹F NMR): An aliquot taken at 8 hours should show the disappearance of the starting material doublet (approx. -72 ppm) and the emergence of a new multiplet (typically -65 to -68 ppm) corresponding to the ATRA product.

Protocol B: Copper-Catalyzed ATRA (Kharasch Addition)

For laboratories without photoreactors, the classical Copper-catalyzed Kharasch addition provides a robust, scalable alternative.

Copper-catalyzed Atom Transfer Radical Addition (ATRA) mechanism via halogen abstraction.

Materials Required:

-

Ethyl 2-bromo-3,3,3-trifluoropropanoate (1.5 equiv, 1.5 mmol)

-

Terminal Alkene (1.0 equiv, 1.0 mmol)

-

CuCl (0.1 equiv, 0.1 mmol)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.1 equiv, 0.1 mmol)

-

1,2-Dichloroethane (DCE) (5 mL, 0.2 M)

Step-by-Step Methodology:

-

Catalyst Preparation: In a Schlenk tube under Argon, add CuCl. Inject DCE followed by TMEDA. Stir for 10 minutes.

-

Causality: TMEDA is a bidentate nitrogen ligand that serves a dual purpose. It solubilizes the otherwise insoluble CuCl salt in DCE, and it significantly lowers the oxidation potential of the Cu(I) center, making the inner-sphere electron transfer to the C–Br bond thermodynamically accessible.

-

-

Reagent Addition: Add the alkene, followed by ethyl 2-bromo-3,3,3-trifluoropropanoate.

-

Thermal Activation: Seal the tube and heat to 80 °C in an oil bath for 14 hours.

-

Causality: Unlike photoredox processes, the Cu-catalyzed ATRA requires thermal energy to overcome the activation barrier for the inner-sphere halogen abstraction step.

-

Self-Validation Checkpoints:

-

Visual Cue: The initial CuCl/TMEDA complex will appear pale blue/green. As the reaction reaches operating temperature and Cu(II)Br species accumulate in the steady state, the solution will turn a deeper, opaque green/brown. Failure to observe this color change indicates inactive Cu(I) (often due to oxidation prior to setup).

References

- A convenient synthesis of ethyl 3,3,3,-trifluoropropanoate and its 2-bromo derivative.Journal of Fluorine Chemistry, Nov 1987. Huguette Molines, Claude Wakselman.

- Addition Reactons of Dibromodifluoromethane Promoted by Sulfinatodehalogenation Reagents.Journal of Fluorine Chemistry, Oct 1996. Fan-Hong Wu, Bing-Nan Huang, Long Lu, Wei-Yuan Huang.

- Cobalt-Tertiary-Amine-Mediated Peroxy-Trifluoromethylation and Halodifluoromethylation of Alkenes with CF2XBr (X = F, Cl, Br) and tert-Butylhydroperoxide.ResearchGate, Jul 2021. Leilei Wang, Yuhang Jiang, Yangyang Ma, Zhiping Li.

Using ethyl 2-bromo-3,3,3-trifluoropropanoate as a CF3 building block

Application Note: Precision Engineering with Ethyl 2-bromo-3,3,3-trifluoropropanoate

Executive Summary: The Fluorine Advantage

In modern drug discovery, the trifluoromethyl (

Unlike simple trifluoromethylation reagents (e.g., Ruppert-Prakash reagent) that add a naked

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | Ethyl 2-bromo-3,3,3-trifluoropropanoate |

| CAS Number | 108221-68-7 |

| Molecular Formula | |

| Molecular Weight | 235.00 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~50-52 °C at 15 mmHg (Predicted) |

| Storage | 2-8°C, under inert atmosphere (Argon/Nitrogen).[1] Light sensitive. |

| Hazards | Skin/Eye Irritant.[2][3] Lachrymator. Handle in a fume hood. |

Expert Tip: The C-Br bond adjacent to the

Reactivity Modes & Mechanistic Pathways

This building block operates primarily through two orthogonal pathways. Understanding these modes is critical for experimental design.

Figure 1: Dual reactivity modes. The Anionic path (top) yields classic C-C bond formation, while the Radical path (bottom) enables functionalization of unactivated alkenes.

Application Protocol 1: The Reformatsky Reaction

Target: Synthesis of

The electron-withdrawing

Materials:

-

Ethyl 2-bromo-3,3,3-trifluoropropanoate (1.2 equiv)

-

Aldehyde/Ketone (1.0 equiv)

-

Zinc dust (2.0 equiv, <10 micron particle size preferred)

-

Trimethylsilyl chloride (TMSCl) (0.05 equiv) as activator

-

Solvent: Anhydrous THF (0.5 M concentration)

Step-by-Step Protocol:

-

Zinc Activation: Flame-dry a 2-neck round bottom flask under Argon. Add Zinc dust.[4][5] Add dry THF (1/3 of total volume) and TMSCl. Stir vigorously at RT for 15 mins until the grey suspension brightens slightly.

-

Initiation: Add approx. 10% of the bromo-ester. Heat gently with a heat gun or oil bath to 40°C. An exotherm or slight bubbling indicates initiation.

-

Troubleshooting: If no initiation occurs, add a single crystal of Iodine.

-

-

Addition: Mix the remaining bromo-ester and the aldehyde in the remaining THF. Add this solution dropwise to the active Zinc slurry over 30-45 minutes. Maintain internal temperature at 40-50°C.

-

Reaction: Reflux gently (65°C) for 2-4 hours. Monitor by TLC (stain with PMA or KMnO4; the product is often UV active if the aldehyde is aromatic).

-

Workup: Cool to 0°C. Quench with cold 1M HCl (careful: gas evolution). Extract with

(3x). Wash combined organics with saturated -

Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Mechanistic Insight: The resulting product contains two adjacent chiral centers. While diastereoselectivity is moderate (often 60:40 anti:syn), bulky ligands or specific Lewis acids (

Application Protocol 2: Heterocycle Synthesis (Thiazolidinones)

Target: Synthesis of trifluoromethylated thiazolidinone scaffolds (Bioactive cores).

This protocol leverages the bromo-ester as a bis-electrophile reacting with 1,3-binucleophiles like thioureas or thioamides.

Materials:

-

Ethyl 2-bromo-3,3,3-trifluoropropanoate (1.0 equiv)

-

Substituted Thiourea or Thioamide (1.0 equiv)

-

Sodium Acetate (NaOAc) (2.0 equiv)

-

Solvent: Ethanol (absolute)

Step-by-Step Protocol:

-

Setup: In a reaction vial, dissolve the thiourea/thioamide in Ethanol (0.2 M).

-

Addition: Add NaOAc followed by the dropwise addition of the bromo-ester at room temperature.

-

Cyclization: Heat the mixture to reflux (78°C) for 6–12 hours.

-

Observation: A white precipitate (NaBr) may form.

-

-

Isolation: Evaporate ethanol under reduced pressure. Resuspend residue in water.

-

Crystallization: The product often precipitates from water. Filter and wash with cold water/hexanes. If oil forms, extract with DCM and recrystallize from EtOH/Water.

Figure 2: Convergent synthesis of the thiazolidinone core.

Advanced Application: Atom Transfer Radical Addition (ATRA)

Target: Functionalization of terminal alkenes.

The

Protocol Summary (Photochemical):

-

Catalyst:

(1 mol%) or -

Light Source: Blue LED (450 nm).

-

Conditions: Mix alkene (2.0 equiv), bromo-ester (1.0 equiv), and catalyst in degassed DMF. Irradiate at RT for 24h.

-

Outcome: Formation of the

-bromo ester, which can be further cyclized to cyclopropanes or hydrolyzed [2].

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| No Reaction (Reformatsky) | Zinc surface oxidized. | Wash Zn with dilute HCl, then water/acetone/ether and dry in vacuo. Use TMSCl activation. |

| Low Yield | Protonation of enolate. | Ensure solvent is strictly anhydrous. The |

| Elimination Byproduct | Formation of | Reaction temperature too high. Keep below 60°C. Add reagents slowly to keep concentration low. |

| Starting Material Recovery | Steric hindrance of | Switch to Rieke Zinc (highly reactive) or use Indium metal (In) which often works better for fluorinated esters [3]. |

References

-

Reformatsky Stereoselectivity: Chem. Commun., 2013, 49 , 2557-2559.

-

ATRA of Fluorinated Esters: J. Org. Chem., 2012, 77 , 1931–1938.

-

Indium-Mediated Reactions: Tetrahedron Lett., 1999, 40 , 81-84.

- General Properties: Apollo Scientific / Sigma Aldrich Safety D

Sources

- 1. Ethyl 2-bromo-3,3,3-trifluoropropionate | 108221-68-7 [sigmaaldrich.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. 108221-68-7 Cas No. | Ethyl 2-bromo-3,3,3-trifluoropropanoate | Apollo [store.apolloscientific.co.uk]

- 4. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Activating zinc for Reformatsky reaction with trifluoromethyl esters

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals who encounter critical failures when attempting Reformatsky reactions involving fluorinated substrates.

Executing a Reformatsky reaction with trifluoromethyl esters (e.g., ethyl 2-bromo-3,3,3-trifluoropropanoate) requires a fundamental departure from standard laboratory protocols. Below is our comprehensive, causality-driven guide to mastering zinc activation for these uniquely challenging systems.

The "CF₃ Challenge": Mechanistic Causality

To successfully synthesize β-hydroxy-CF₃-esters, you must navigate two opposing thermodynamic hurdles introduced by the strong inductive electron-withdrawing effect (-I) of the trifluoromethyl group:

-

Sluggish Initiation (The Activation Barrier): The -CF₃ group severely depletes electron density from the adjacent C-Br bond, raising the activation energy required for the oxidative addition of zinc metal. Unactivated commercial zinc dust will simply not insert into these bonds under standard conditions.

-

Enolate Instability (The Thermal Trap): Once the fluorinated zinc enolate is finally generated, it is highly polarized and unstable. If you attempt to overcome the sluggish initiation by heating the reaction (a common habit with standard ethyl bromoacetate), the resulting CF₃-enolate will immediately undergo β-fluoride elimination, leading to defluorination, dark reaction mixtures, and polymerization.

The Causality-Driven Solution: You must completely decouple the zinc activation step from the oxidative addition step. The zinc surface must be pristine and highly active before the haloester is introduced, allowing the insertion to occur at 0 °C or lower to preserve the fragile fluorinated enolate.

Standard Operating Procedures: Zinc Activation Workflows

Every protocol below is designed as a self-validating system —meaning you will observe specific physical or thermal cues confirming that the chemical state of the system has successfully transitioned.

Protocol A: TMSCl Activation (Lab-Scale Standard)

Historically, chemists used a highly toxic combination of 1,2-dibromoethane (DBE) and trimethylsilyl chloride (TMSCl). However, rigorous kinetic NMR studies have definitively proven that DBE provides zero additional activation; the activation is driven entirely by TMSCl etching the passivating ZnO layer [1].

Step-by-Step Methodology:

-

Purge: Add commercial zinc dust (<325 mesh, 1.5 equiv) to a flame-dried flask. Purge with Argon for 10 minutes.

-

Suspend: Add anhydrous THF (to achieve ~1 M relative to the final product) and begin vigorous stirring.

-

Etch: Add TMSCl (5 mol %). Heat the suspension to 65 °C for 15 minutes.

-

Self-Validation Cue: You will observe a slight evolution of gas (bubbling) and the zinc powder will transition from clumpy, dull-grey aggregates to a fine, easily dispersed metallic suspension.

-

-

Cool & Dose: Remove from heat and cool the reactor to 0 °C. Slowly add the CF₃-haloester dropwise.

Protocol B: DIBAL-H Activation (Process-Scale & Exotherm Control)

At scale, the unpredictable induction period of the Reformatsky reaction poses a severe thermal hazard. Diisobutylaluminum hydride (DIBAL-H) directly reduces the ZnO passivation layer, ensuring immediate, addition-controlled kinetics [2].

Step-by-Step Methodology:

-

Suspend: Suspend zinc dust (1.5 equiv) in anhydrous THF under Argon at 20 °C.

-

Reduce: Add DIBAL-H (1.0 M in toluene, 2 mol %) dropwise. Stir for 10 minutes.

-

Self-Validation Cue: The reaction mixture will remain stable, but the zinc surface is now chemically pristine.

-

-

Initiate: Begin the slow, dropwise addition of the CF₃-haloester at the desired reaction temperature (e.g., 0 °C).

-

Self-Validation Cue: The internal temperature will spike immediately upon the first drop of the haloester, confirming that active zinc is present and the induction period has been eliminated.

-

Troubleshooting & FAQs

Q: My reaction mixture turns black and my yield of the CF₃-hydroxy ester is <10%. What went wrong? A: A black reaction mixture in fluorinated Reformatsky reactions is the classic hallmark of β-fluoride elimination. Because the -CF₃ group strongly withdraws electron density, the intermediate zinc enolate is highly unstable at elevated temperatures. Solution: Ensure you are fully activating the zinc using Protocol A or B prior to adding the haloester, and keep the internal temperature at or below 0 °C during the addition phase.

Q: I am using commercial "activated zinc" but still seeing a 20-minute induction period. Why? A: Commercial activated zinc re-oxidizes rapidly upon exposure to trace air or moisture during weighing and transfer. The ZnO layer reforms almost instantly. Activation must always be performed in situ immediately prior to the reaction.

Q: Why should I stop using 1,2-dibromoethane in my legacy SOPs? A: It is a synthetic myth. Kinetic studies show that 1,2-dibromoethane does not increase the rate of zinc insertion[1]. Eliminating DBE removes a highly toxic, carcinogenic reagent from your workflow without sacrificing yield or initiation speed.

Q: Can I use ultrasound instead of chemical activation? A: Yes. High-intensity ultrasound (HIU) causes acoustic cavitation, which physically blasts the oxide layer off the zinc particles [3]. However, sonication generates significant localized heat, which exacerbates the defluorination of CF₃-enolates. If using HIU, rigorous external cooling (e.g., a cryocooler) is mandatory.

Quantitative Data: Activation Method Comparison

The following table summarizes the performance metrics of various zinc activation strategies specifically applied to trifluoromethyl-substituted haloesters.

| Activation Method | Reagent(s) | Typical Induction Time | Exotherm Risk | Suitability for CF₃-Esters |

| Historical | 1,2-Dibromoethane + TMSCl | 5–15 min | High | Poor (Unnecessary toxicity) |

| Chemical Etching | TMSCl (1–5 mol%) | < 2 min | Moderate | Excellent (Lab scale) |

| Chemical Reduction | DIBAL-H (1–2 mol%) | Immediate (0 min) | Low (Addition-controlled) | Excellent (Process scale) |

| Acoustic | High-Intensity Ultrasound | Continuous | Moderate | Good (Requires strict cooling) |

Reaction Pathway Visualization

Below is the logical workflow mapping the transition from passivated zinc to the final fluorinated product.

Workflow of zinc activation and the fluorinated Reformatsky reaction pathway.

References

-

Title: Lack of Evidence Supporting Widespread Use of 1,2-Dibromoethane as an Activator for Zinc: Alternative Stirring or TMSCl Activation Source: Journal of the American Chemical Society URL: [Link]

-

Title: A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction Source: Organic Process Research & Development URL: [Link]

-

Title: Organozinc chemistry (Mechanistic Overview) Source: Wikipedia URL: [Link]

Preventing elimination side reactions of ethyl 2-bromo-3,3,3-trifluoropropanoate

The following technical guide is designed for researchers and process chemists working with Ethyl 2-bromo-3,3,3-trifluoropropanoate (EBTFP) . It addresses the specific challenges of preventing elimination side reactions—primarily dehydrofluorination—during nucleophilic substitution and organometallic transformations.

Optimizing Reactivity & Minimizing Elimination Pathways

Product Code: EBTFP-001

CAS: 108221-68-7

Formula:

Core Issue Analysis: The "Elimination" Trap

Users often report "elimination" side reactions when reacting EBTFP with bases or nucleophiles. It is critical to understand the mechanism to prevent it.

The Misconception: Researchers often fear dehydrobromination (loss of HBr) to form an acrylate.

-

Fact: Classical

-elimination of HBr is impossible for EBTFP because there are no protons on the

The Real Threat: Dehydrofluorination (E1cB) The dominant side reaction is the loss of Hydrogen Fluoride (HF) via an E1cB mechanism.

-

Acidity: The

-proton at C2 is highly acidic ( -

Mechanism: Bases easily deprotonate C2 to form a stabilized enolate. If the temperature is too high or the counter-ion promotes it, the enolate ejects a fluoride ion (

) from the -

Product: This yields Ethyl 2-bromo-3,3-difluoroacrylate (

), a reactive Michael acceptor that leads to polymerization or complex mixtures.

Troubleshooting Guide (Q&A)

Scenario A: Nucleophilic Substitution ( )

User Question: "I am trying to substitute the bromine with an amine/thiol, but I see low yields and fluoride in my waste stream. How do I stop this?"

Diagnosis: You are using a base that is too strong, triggering the E1cB dehydrofluorination pathway before substitution can occur.

| Factor | Recommendation | Scientific Rationale |

| Base Selection | Avoid: Alkoxides ( | Strong bases deprotonate the |

| Temperature | Keep < 0°C initially. | Elimination (entropy-driven) has a higher activation energy than substitution. Low temp favors kinetic substitution. |

| Solvent | Avoid: HMPA, DMSO (unless necessary).Use: MeCN, THF, or DCM. | Highly polar aprotic solvents (DMSO) nakedly solvate the base, increasing its basicity and promoting E1cB. |

Scenario B: Reformatsky Reaction (Organozinc)

User Question: "My zinc insertion isn't starting, or I'm getting a complex mixture of defluorinated products."

Diagnosis: "Defluorinated products" suggest the zinc enolate is eliminating fluoride. This often happens if the reaction is too hot or if the aldehyde electrophile is not present in situ (Barbier conditions).

Corrective Action:

-

Use Barbier Conditions: Do not pre-form the zinc reagent. Mix EBTFP, the aldehyde, and activated Zn together. The aldehyde traps the enolate immediately, preventing it from sitting around and eliminating fluoride.

-

Activation: Use TMSCl or 1,2-dibromoethane for Zn activation to allow reaction at lower temperatures (

).

Experimental Protocols

Protocol 1: Safe Nucleophilic Substitution (S-Alkylation)

Target: Synthesis of

Reagents:

-

EBTFP (1.0 equiv)

-

Thiol (1.1 equiv)

-

Potassium Carbonate (

, 1.2 equiv) -

Acetonitrile (Anhydrous)

Procedure:

-

Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.

-

Solvation: Dissolve the Thiol and

in Acetonitrile at -10°C (Ice/Salt bath). Stir for 10 mins. -

Addition: Add EBTFP dropwise over 20 minutes. Crucial: Slow addition keeps the local concentration of base relative to substrate low.

-

Reaction: Stir at -10°C for 2 hours, then allow to warm strictly to 0°C (not RT) until TLC shows consumption.

-

Quench: Pour into cold dilute HCl (0.1 M) to neutralize immediately. Extract with EtOAc.[1]

Protocol 2: Optimized Reformatsky Reaction (Barbier Type)

Target: Formation of

Reagents:

-

EBTFP (1.0 equiv)

-

Aldehyde (1.1 equiv)

-

Zinc dust (1.5 equiv, activated with 5 mol% TMSCl)

-

THF (Anhydrous)

Procedure:

-

Activation: Suspend Zn dust in THF. Add TMSCl and stir for 15 mins at RT.

-

Cooling: Cool the suspension to 0°C .

-

Addition: Add a mixture of EBTFP and Aldehyde in THF dropwise.

-

Control: If the exotherm causes reflux, cool further. Do not let the internal temp exceed 30°C.

-

Workup: Quench with cold saturated

.

Visualizing the Pathways

The following diagram illustrates the competition between the desired Substitution/Reformatsky pathways and the undesired Dehydrofluorination (E1cB) pathway.

Caption: Reaction pathways for EBTFP. High acidity of the

References

-

Molines, H., & Wakselman, C. (1987).[2] A convenient synthesis of ethyl 3,3,3-trifluoropropanoate and its 2-bromo derivative.[2] Journal of Fluorine Chemistry, 37(2), 183-189.[2]

- Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing.

-

Amii, H., & Uneyama, K. (2009). C-F bond activation in organic synthesis. Chemical Reviews, 109(5), 2119-2183.

- Paleta, O. (1977). Fluorine as a leaving group in elimination reactions. Journal of Fluorine Chemistry, 10, 57.

Sources

Technical Support Center: Removing Unreacted Ethyl 2-bromo-3,3,3-trifluoropropanoate (EBTP)

Welcome to the Technical Support Center for troubleshooting the removal of unreacted Ethyl 2-bromo-3,3,3-trifluoropropanoate (EBTP, CAS: 108221-68-7) from synthetic reaction mixtures.

EBTP is a highly electrophilic, volatile alkylating agent widely used in Reformatsky reactions, cross-couplings, and the synthesis of CF3-containing pharmaceuticals. With a predicted boiling point of approximately 153 °C at atmospheric pressure[1], it is volatile enough for distillation but often persists in trace amounts due to intermolecular interactions with the product. Failure to thoroughly remove unreacted EBTP can lead to severe downstream side reactions, as its

This guide provides field-proven, self-validating methodologies to ensure complete clearance of EBTP from your reaction mixtures.

Decision Matrix: Selecting a Removal Strategy

The optimal removal strategy depends entirely on the physicochemical properties of your target product. Use the workflow below to determine the most efficient method.

Figure 1: Decision tree for selecting an EBTP removal strategy based on product stability and properties.

Troubleshooting & FAQs

Q1: I applied high vacuum overnight, but NMR still shows 2-5% EBTP. Why is vacuum distillation failing? A: While EBTP has a relatively low boiling point (~153 °C)[1], it frequently forms non-ideal mixtures or weak azeotropes with moderately polar products, preventing complete removal by simple evaporation. Solution: Employ an azeotropic distillation strategy. Adding a high-boiling, non-polar solvent like toluene or heptane disrupts the product-EBTP interactions, allowing the residual EBTP to co-distill with the hydrocarbon solvent[2].

Q2: My product is thermally sensitive and degrades under vacuum distillation. How can I remove EBTP chemically?

A: You can exploit the electrophilicity of EBTP by using a chemical scavenger .

Solution A (Solid-Phase): Add a polymer-supported nucleophile, such as PS-Trisamine or PS-Thiophenol, to the reaction mixture. The unreacted EBTP covalently binds to the insoluble resin via nucleophilic substitution, which can then be completely removed by simple filtration[3][4].

Solution B (Solution-Phase): Add an excess of Triethylamine (TEA). TEA reacts with EBTP to form a highly polar, water-soluble quaternary ammonium salt (

Q3: I tried silica gel chromatography, but EBTP co-elutes with my product. What is the workaround?

A: EBTP is a relatively non-polar ester. If your product is similarly non-polar, their

Experimental Protocols

Protocol 1: Azeotropic Vacuum Distillation

Best for: Thermally stable, non-volatile products. Causality: Toluene acts as a chaser solvent, breaking intermolecular dipole-dipole interactions between the product and EBTP, facilitating the co-evaporation of the halide.

-

Concentration: Concentrate the crude reaction mixture on a rotary evaporator to remove the bulk reaction solvent.

-

Azeotropic Addition: Add 5–10 volumes of toluene (or heptane) to the crude residue[2].

-

Evaporation: Evaporate under reduced pressure (10–20 mbar) at a bath temperature of 40–50 °C.

-

Iteration: Repeat the solvent addition and evaporation process 2 to 3 times to ensure complete clearance.

-

Validation: Dry the residue under high vacuum (<1 mbar) for 2 hours. Analyze an aliquot by

or

Protocol 2: Chemical Scavenging with Polymer-Supported Amine

Best for: Heat-sensitive products, library synthesis, and automated workflows. Causality: The primary amines on the cross-linked polystyrene resin act as a nucleophilic sink. Because the resin is macroscopic and insoluble, the resulting alkylated byproduct is physically separated from the liquid phase[3][4].

-

Solvation: Dissolve the crude mixture in an aprotic solvent (e.g., DCM, THF, or DMF) at a concentration of ~0.1 M.

-

Resin Addition: Add 3 to 5 equivalents of PS-Trisamine resin (loading typically ~3-4 mmol/g) relative to the estimated amount of unreacted EBTP.

-

Agitation: Shake or gently stir the suspension at room temperature for 4–12 hours. Avoid magnetic stirring at high speeds, which can mechanically degrade the resin beads.

-

Validation: Monitor the supernatant by GC-MS or TLC. Proceed only when EBTP is completely consumed.

-

Filtration: Filter the mixture through a sintered glass funnel (medium porosity). Wash the resin bed thoroughly with DCM to recover any trapped product.

-

Concentration: Concentrate the combined filtrates to yield the purified product.

Protocol 3: Triethylamine (TEA) Quenching & Liquid-Liquid Extraction

Best for: Large-scale synthesis where resin costs are prohibitive. Causality: Converting the lipophilic alkyl bromide into a highly polar, ionic quaternary ammonium salt forces it to partition exclusively into the aqueous phase during extraction[2].

-

Quenching: To the crude reaction mixture dissolved in an organic solvent (e.g., Ethyl Acetate or DCM), add 2.0–5.0 equivalents of Triethylamine (TEA).

-

Reaction: Stir the mixture at room temperature (or heat gently to 40 °C) for 2–4 hours.

-

Aqueous Workup: Transfer the mixture to a separatory funnel. Add an equal volume of water.

-

Partitioning: Shake vigorously and allow the layers to separate. The water-soluble ammonium salt will partition into the aqueous layer.

-

Washing: Wash the organic layer twice more with water, followed by one wash with saturated aqueous NaCl (brine).

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure.

Quantitative Data: Method Comparison

The table below summarizes the operational metrics of each removal strategy to help you balance efficiency, cost, and scalability.

| Removal Method | Clearance Efficiency | Scalability | Approx. Time Required | Relative Cost | Best Application |

| Azeotropic Distillation | Moderate (90–98%) | High (>1 kg) | 2–4 hours | Low | Thermally stable, non-volatile products |

| PS-Amine Scavenging | Very High (>99%) | Low to Medium (<100 g) | 4–12 hours | High | Sensitive products, parallel library synthesis |

| TEA Quench & Wash | High (>95%) | High (>1 kg) | 3–5 hours | Low | Products stable to mild base and aqueous workup |

| Silica Gel Chromatography | Very High (>99%) | Medium (<500 g) | 4–8 hours | Medium | Complex mixtures with multiple overlapping impurities |

References

-

ResearchGate - How does one separate Benzyl bromide from the reaction mixture? ResearchGate. Available at:[Link]

-

Wipf Group, University of Pittsburgh - Strategies in Organic Synthesis: Polymer-Supported Scavenger Reagents. Available at:[Link]

- Google Patents - WO1997042230A1: Rapid purification by polymer supported quench.

Sources

- 1. Ethyl 2-bromo-3,3,3-trifluoropropanoate price,buy Ethyl 2-bromo-3,3,3-trifluoropropanoate - chemicalbook [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. WO1997042230A1 - Rapid purification by polymer supported quench - Google Patents [patents.google.com]

Technical Support Center: Ethyl 2-Bromo-3,3,3-Trifluoropropanoate Coupling Workflows

Welcome to the Technical Support Center for fluorinated building block integration. This guide is specifically engineered for researchers and drug development professionals utilizing ethyl 2-bromo-3,3,3-trifluoropropanoate (ETBP) in cross-coupling and radical addition workflows.

Due to the extreme electron-withdrawing nature of the trifluoromethyl (–CF₃) group and the lability of the α-bromo ester moiety, ETBP exhibits unique reactivity profiles. Solvent selection is not merely a solubility parameter in these reactions; it actively dictates the mechanistic bifurcation between successful cross-coupling, hydrodebromination, or β-fluoride elimination [1].

I. Frequently Asked Questions: Mechanistic Causality & Solvent Selection

Q1: Why does my photoredox-catalyzed coupling yield mostly the reduced product (ethyl 3,3,3-trifluoropropanoate) instead of the target cross-coupled product? The Causality: You are likely experiencing premature Hydrogen Atom Transfer (HAT). Under single-electron transfer (SET) conditions, ETBP undergoes homolytic cleavage to form a highly electrophilic α-CF₃ radical. If you are using ethereal solvents like Tetrahydrofuran (THF) or Diethyl Ether, the solvent acts as a potent H-atom donor. The highly reactive α-CF₃ radical rapidly abstracts a hydrogen atom from the solvent's α-oxygen position, leading to hydrodebromination (reduction) rather than adding to your target alkene or coupling partner [2]. The Solution: Switch to non-H-atom-donating polar aprotic solvents such as Acetonitrile (MeCN), Dimethyl Sulfoxide (DMSO), or unreactive aromatics like Benzene or Trifluorotoluene (PhCF₃).

Q2: During Zinc-mediated Reformatsky-type couplings, I observe significant formation of ethyl 3,3,3-trifluoroacrylate. How do I prevent this? The Causality: The formation of the acrylate is a classic β-fluoride elimination pathway. When ETBP inserts into a metal (like Zn or Cu) to form an organometallic intermediate, the resulting carbanion/enolate is stabilized by the ester but destabilized by the repulsion of the adjacent fluorine lone pairs. If the solvent does not sufficiently coordinate and stabilize the metal center, or if the temperature exceeds -10°C, the intermediate expels a fluoride ion to form the thermodynamically stable conjugated alkene (ethyl 3,3,3-trifluoroacrylate). The Solution: Utilize highly coordinating solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to stabilize the organozinc intermediate. Additionally, maintain strict cryogenic control (-20°C to 0°C) during the metal insertion phase.

Q3: Can I use protic solvents (like Ethanol) for ETBP coupling?

The Causality: Protic solvents are generally contraindicated for transition-metal-catalyzed couplings of ETBP due to rapid protonation of the anionic intermediates and competitive transesterification. However, in specific radical additions initiated by sodium dithionite (

II. Troubleshooting Guide: Solvent Optimization Matrix

To streamline your optimization process, consult the following quantitative data matrix summarizing the physicochemical impacts of standard solvents on ETBP couplings.

| Solvent | Dielectric Constant (ε) | H-Atom Donor Ability | Recommended Reaction Type | Typical Yield | Primary Failure Mode / Side Reaction |

| THF | 7.5 | High | Zinc-Reformatsky (Strictly < 0°C) | 40–60% | Hydrodebromination (Radical); β-elimination |

| DMF | 36.7 | Low | Organometallic (Cu/Pd/Zn) | 70–85% | Hydrolysis of ester (if inadequately dried) |

| DMSO | 46.7 | Very Low | Photoredox / SET Radical | 80–95% | Difficult product isolation (aqueous wash needed) |

| MeCN | 37.5 | Very Low | Photoredox / Radical | 75–90% | Poor solubility of certain metal catalysts |

| Ethanol | 24.5 | High (Protic) | 50–70% | Protonation; Transesterification |

III. Mechanistic Workflows & Decision Trees

Understanding the mechanistic divergence of ETBP is critical. The diagrams below map the logical flow of intermediate generation and solvent selection.

Mechanistic bifurcation of ETBP showing solvent-dependent pathways and failure modes.

Solvent selection and troubleshooting decision tree for ETBP coupling.

IV. Self-Validating Experimental Protocols

To ensure reproducibility and isolate solvent-related failures from catalytic failures, utilize these self-validating protocols.

Protocol A: Visible-Light Photoredox Radical Coupling (Alkene Trapping)

Objective: Suppress hydrodebromination by utilizing a non-H-atom-donating solvent matrix.

-

Preparation & Degassing (Critical Step):

-

In an oven-dried Schlenk tube, add the alkene substrate (1.0 equiv), ETBP (1.5 equiv), and

photocatalyst (1.0 mol%). -

Add anhydrous, degassed DMSO (0.1 M concentration). Self-Validation: Perform three freeze-pump-thaw cycles. Oxygen is a potent radical scavenger; failure to degas will result in zero conversion, falsely mimicking a solvent failure.

-

-

Base Addition: Add anhydrous

(2.0 equiv). The base neutralizes the generated HBr, preventing acid-catalyzed degradation of the ester. -

Irradiation: Irradiate the mixture with blue LEDs (450 nm) at ambient temperature (25°C) for 16 hours. Ensure a cooling fan is utilized to prevent thermal runaway, which can trigger background thermal decomposition.

-

Workup: Quench with water and extract with Ethyl Acetate. Wash the organic layer strictly with brine 3x to remove DMSO.

-

Control Validation: Run a parallel reaction in the dark. If product forms in the dark, an unintended ionic background reaction is occurring, indicating solvent contamination (e.g., trace transition metals or strong nucleophiles).

Protocol B: Zinc-Mediated Reformatsky-Type Cross-Coupling

Objective: Suppress β-fluoride elimination through solvent coordination and temperature control.

-

Zinc Activation (Self-Validation):

-

Suspend Zinc dust (2.0 equiv) in anhydrous DMF (0.2 M).

-

Add 1,2-dibromoethane (5 mol%) and heat to 65°C for 5 minutes, then cool to room temperature. Add Chlorotrimethylsilane (TMSCl, 2 mol%) and stir for 15 minutes. Validation: Active zinc should clump slightly and turn a darker grey. Unactivated zinc will fail to insert into ETBP, leaving unreacted starting material.

-

-

Cryogenic Insertion: Cool the activated Zinc suspension to -20°C.

-

ETBP Addition: Add ETBP (1.5 equiv) dropwise over 10 minutes. Stir at -20°C for 30 minutes. The highly coordinating DMF stabilizes the resulting zinc enolate, preventing immediate fluoride expulsion.

-

Electrophile Coupling: Add the electrophile (e.g., an aryl aldehyde or Pd-catalyst + aryl halide) directly to the cold solution. Slowly warm to 0°C over 2 hours.

-

Quench: Quench rapidly with saturated aqueous

at 0°C to protonate any unreacted organozinc species safely before warming to room temperature.

V. References

-

Peng, S., & Qing, F.-L. (2000). Diethyl 3-Bromo-3,3-difluoropropyl Acetal: Preparation and SnCl4-Promoted Cross-Coupling Reaction with Trimethylsilyl Enol Ethers. Journal of Fluorine Chemistry, 103(2), 135-137. Available at:[Link]

-

e-EROS Encyclopedia of Reagents for Organic Synthesis. Ethyl 3,3,3-trifluoropropanoate and derivatives in radical and coupling reactions. ResearchGate. Available at:[Link]

-

ResearchGate. Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers. Available at:[Link]

Technical Support Center: Optimizing Lithiation of Ethyl 2-bromo-3,3,3-trifluoropropanoate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the complex organometallic chemistry of fluorinated building blocks. Below, you will find mechanistic insights, optimized protocols, and troubleshooting steps for the lithiation of ethyl 2-bromo-3,3,3-trifluoropropanoate.

Diagnostic Overview: The Thermal Instability Paradox

When functionalizing ethyl 2-bromo-3,3,3-trifluoropropanoate, researchers typically employ lithium bases to generate a highly reactive intermediate. Depending on the reagent, this proceeds via deprotonation (e.g., using LDA to form the α-bromo lithium enolate) or halogen-metal exchange (e.g., using n-BuLi to form the α-H lithium enolate)[1].

The core challenge lies in the extreme thermal instability of these fluorinated enolates. The causality is rooted in the molecule's electronics: the highly electron-withdrawing -CF₃ group makes the α-proton acidic, facilitating rapid lithiation. However, the resulting intermediate possesses a fluoride leaving group situated β to the electron-rich enolate moiety. If the internal temperature exceeds critical thresholds, the intermediate undergoes rapid β-fluoride elimination. This thermodynamic sink ejects lithium fluoride (LiF) to irreversibly form ethyl 2-bromo-3,3-difluoroacrylate (or ethyl 3,3-difluoroacrylate) ()[1].